molecular formula C18H17ClFN3O3S2 B2580875 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1795088-97-9

5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B2580875
CAS No.: 1795088-97-9
M. Wt: 441.92
InChI Key: AHXRLTPOGJPNJK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The structure features a piperidine ring substituted at the 3-position with a (3-chloro-4-fluorophenyl)sulfonyl group and a methyl linker connecting to the oxadiazole core. The 3-(thiophen-3-yl) substituent introduces aromatic sulfur-containing heterocyclic properties, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

5-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S2/c19-15-9-14(3-4-16(15)20)28(24,25)23-6-1-2-12(10-23)8-17-21-18(22-26-17)13-5-7-27-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRLTPOGJPNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial, antitumor, and enzyme inhibition properties based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₇ClFN₅O₃S
Molecular Weight437.9 g/mol
CAS Number1705768-41-7

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . Notably, it has been evaluated against various bacterial strains, demonstrating significant inhibition of growth.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC): The compound showed promising MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC): The MBC values indicated that the compound exhibits bactericidal activity against these pathogens .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting urease and acetylcholinesterase (AChE).

Urease Inhibition

A series of oxadiazole derivatives, including this compound, were tested for urease inhibition:

Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
7n2.17 ± 0.006
ReferenceThiourea: 21.25 ± 0.15

These results suggest that the synthesized compounds may serve as effective urease inhibitors, potentially useful in treating conditions like kidney stones .

Antitumor Activity

In addition to antimicrobial and enzyme inhibition properties, the compound has shown antitumor activity in preliminary studies.

  • Cell Line Studies: Research indicated that compounds similar to this oxadiazole derivative exhibited cytotoxic effects on various cancer cell lines.
  • Mechanism of Action: The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the oxadiazole ring is crucial for its antimicrobial and antitumor activities.
  • The sulfonamide group enhances binding affinity to biological targets, which is evident in its enzyme inhibition profiles .

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds containing the oxadiazole scaffold have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of thiophene and piperidine moieties may enhance binding to bacterial enzymes, improving antimicrobial efficacy .

Anti-inflammatory Effects

Studies indicate that derivatives of 1,2,4-oxadiazoles can exhibit anti-inflammatory properties. Certain synthesized compounds have reported IC50 values lower than those of established anti-inflammatory drugs like diclofenac, suggesting their potential as effective therapeutic agents for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of similar oxadiazole derivatives has been widely studied. Compounds with this structural motif have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. Mechanisms of action include enzyme inhibition and disruption of cell signaling pathways critical for tumor growth .

Case Study 1: Antimicrobial Evaluation

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of several 1,2,4-oxadiazole derivatives. Among them, compounds exhibiting the oxadiazole ring demonstrated strong inhibitory effects against Mycobacterium bovis, indicating potential for developing new antitubercular agents .

Case Study 2: Anti-inflammatory Assessment

In research focusing on anti-inflammatory properties, synthesized oxadiazole derivatives showed promising results with IC50 values significantly lower than traditional anti-inflammatory drugs. This highlights their potential as effective therapeutic agents in treating inflammatory conditions .

Case Study 3: Anticancer Activity

Research highlighted the anticancer activity of oxadiazole derivatives assessed for cytotoxicity against various cancer cell lines. Notably, certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells. Molecular docking studies could further elucidate these interactions by predicting binding affinities and elucidating specific targets involved in cancer progression .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate aromaticity and participates in both electrophilic and nucleophilic reactions due to electron-deficient nitrogen atoms.

Reaction TypeConditionsProducts/OutcomesReferences
Hydrolysis Acidic (HCl) or basic (NaOH)Ring cleavage to form amides or nitriles
Nucleophilic Attack Grignard reagents or organozincsSubstitution at C-5 or C-3 positions
Electrophilic Substitution Halogenation (Cl₂, Br₂)Halogenation at C-5 if activated by electron-donating groups

Key findings:

  • The electron-withdrawing sulfonyl group on the piperidine ring reduces the oxadiazole’s susceptibility to electrophilic attack.

  • Hydrolysis under acidic conditions yields a tetrazole intermediate, while basic conditions produce a cyanamide derivative .

Sulfonamide Group Reactivity

The 3-chloro-4-fluorophenylsulfonyl moiety is relatively stable but can undergo selective transformations.

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic Substitution Amines or alkoxidesReplacement of sulfonyl group with NR₂ or OR
Reduction LiAlH₄Conversion to thioether (–S–)

Key findings:

  • The sulfonamide group resists hydrolysis under mild conditions but reacts with strong nucleophiles (e.g., hydrazine) to form sulfonamides .

  • Reduction with LiAlH₄ selectively converts the sulfonyl group to a thioether without affecting the oxadiazole ring .

Piperidine Ring Modifications

The piperidine ring’s reactivity is influenced by the sulfonyl group’s electron-withdrawing effects.

Reaction TypeConditionsProducts/OutcomesReferences
N-Alkylation Alkyl halides, K₂CO₃Quaternary ammonium salts
Oxidation m-CPBAN-Oxide formation

Key findings:

  • The sulfonyl group deactivates the piperidine nitrogen, requiring harsh conditions for alkylation.

  • Oxidation with meta-chloroperbenzoic acid (m-CPBA) yields stable N-oxide derivatives.

Thiophen-3-yl Substituent Reactivity

The thiophene ring undergoes electrophilic substitution preferentially at the 2- and 5-positions.

Reaction TypeConditionsProducts/OutcomesReferences
Sulfonation H₂SO₄, SO₃Thiophene-3-sulfonic acid
Nitration HNO₃, H₂SO₄2-Nitrothiophene derivative

Key findings:

  • The electron-rich thiophene enhances the compound’s π-π stacking potential in biological targets .

  • Nitration occurs at the 2-position due to steric hindrance from the oxadiazole ring .

Methylene Bridge Reactivity

The –CH₂– linker between the piperidine and oxadiazole rings shows limited reactivity but can undergo oxidation.

Reaction TypeConditionsProducts/OutcomesReferences
Oxidation KMnO₄, acidic conditionsKetone formation

Key findings:

  • Strong oxidizing agents convert the methylene group to a ketone, altering the compound’s conformational flexibility .

Cross-Coupling Reactions

The chlorine atom on the phenyl ring enables palladium-catalyzed couplings.

Reaction TypeConditionsProducts/OutcomesReferences
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XPhosAmination products

Key findings:

  • Suzuki coupling replaces the chloro group with aryl or heteroaryl groups, enhancing bioactivity .

  • Buchwald-Hartwig am

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their differences, and inferred properties based on the evidence:

Compound Name Structural Differences Physicochemical/Bioactivity Insights References
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Azetidine (4-membered ring) replaces piperidine; thiophen-2-yl vs. 3-yl substitution. Smaller ring size may reduce conformational flexibility but increase metabolic stability. Thiophen-2-yl orientation alters electronic properties.
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Pyrrolidine (5-membered ring) with phenylethyl and 4-pyridyl groups. Pyrrolidine’s smaller ring may enhance binding to flat enzymatic pockets. Phenylethyl group could improve lipophilicity.
(R)-5-(amino(4-hydroxyphenyl)methyl)-3-(4-(thiophen-3-yl)phenyl)-1,2,4-oxadiazole (9) 4-Hydroxyphenyl and amino groups replace sulfonylpiperidine. Hydroxyphenyl improves water solubility; amino group may facilitate hydrogen bonding with targets.
5-(2,4-Dichlorophenyl)-3-(3,3-dimethylbutyrylmethyl)-1,2,4-oxadiazole 2,4-Dichlorophenyl and aliphatic substituents instead of sulfonylpiperidine/thiophen-3-yl. Aliphatic chains enhance membrane permeability; dichlorophenyl increases halogen bonding potential.

Key Observations:

Azetidine’s strain may enhance metabolic stability but reduce binding affinity due to restricted rotation .

Substituent Effects :

  • Sulfonyl Groups : The (3-chloro-4-fluorophenyl)sulfonyl moiety in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic interactions in enzymatic pockets.
  • Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of thiophene (target compound) offers distinct electronic profiles compared to 2-substituted analogs, affecting charge distribution and binding .

Bioactivity and Solubility :

  • Hydroxyphenyl-substituted oxadiazoles (e.g., compound 9 in ) exhibit improved aqueous solubility due to polar groups, whereas the target compound’s sulfonyl and chloro/fluoro groups likely favor lipid membrane penetration .
  • Pyrrolidine-based derivatives () with aromatic substituents (e.g., 4-pyridyl) show promise in antiviral applications, suggesting the target compound may share similar mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : Classical organic synthesis methods are typically employed, such as nucleophilic substitution for sulfonyl group attachment and cyclization for oxadiazole formation. Heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux in ethanol can facilitate thioether bond formation . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high yields (reported up to 75% for analogous compounds) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodology : Integrated characterization using:

  • 1H NMR spectroscopy to verify proton environments (e.g., sulfonyl piperidine protons at δ 3.2–3.8 ppm, thiophene protons at δ 7.1–7.4 ppm).
  • Elemental analysis (C, H, N, S) to validate empirical formulas (e.g., deviations ≤0.3% acceptable).
  • Chromatographic methods (HPLC with UV detection at 254 nm) for purity assessment (≥95% purity threshold) .

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation.
  • Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation (e.g., hydrolysis of oxadiazole ring under acidic conditions) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles) to assess electron-withdrawing effects of the sulfonyl group.
  • Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as nucleophilic centers).
  • Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or enzymes) using crystal structures from the PDB .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum size: 1×10⁵ CFU/mL).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing 3-thiophene with pyridine alters hydrophobic interactions).
  • Meta-analysis : Cross-reference data from independent studies (e.g., IC₅₀ variations in enzyme inhibition due to assay pH or co-solvents) .

Q. How can in silico pharmacological predictions (e.g., PASS online) be correlated with experimental results?

  • Methodology :

  • PASS Online : Predict Pa (probability "to be active") and Pi (probability "to be inactive") for targets (e.g., Pa > 0.7 for kinase inhibition). Validate via enzymatic assays (e.g., kinase inhibition at 10 µM concentration).
  • Discrepancy resolution : Adjust molecular descriptors (e.g., logP, polar surface area) in QSAR models to improve prediction accuracy. For instance, overestimated metabolic stability in silico may require in vitro microsomal stability testing .

Q. What are the challenges in synthesizing metal complexes of this compound, and how can they be addressed?

  • Methodology :

  • Coordination chemistry : React with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water (1:1) at 60°C. Challenges include ligand decomposition at high pH; maintain pH 6–7 using ammonium acetate buffer.
  • Characterization : Use ESI-MS for molecular ion peaks (e.g., [M+Cu]²⁺) and UV-Vis for d-d transitions (e.g., λmax ~600 nm for Cu(II) complexes) .

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